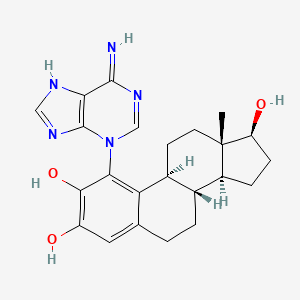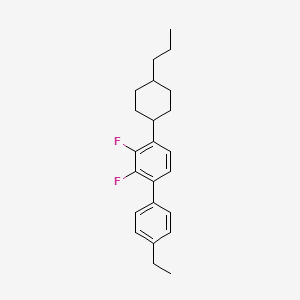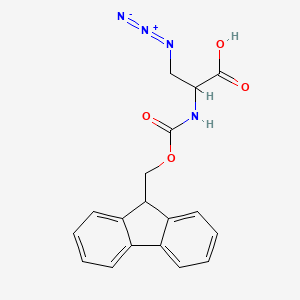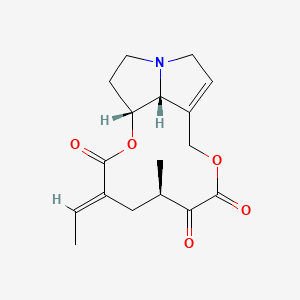![molecular formula C26H21FO7 B13405171 [(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of [(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- [(2S,3R,4S,5R,6R)-2-[[(1S,4aR,5S,7aS)-7-(benzoyloxymethyl)-5-hydroxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-4,5-dibenzoyloxy-6-(benzoyloxymethyl)tetrahydropyran-3-yl] benzoate
- [(2R,3R,4S,5S)-2-[(Benzoyloxy)methyl]-5-cyanotetrahydrofuran-3,4-diyl dibenzoate]
Uniqueness
[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate is unique due to its specific stereochemistry and the presence of both fluoro and benzoyloxy groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications .
Propiedades
Fórmula molecular |
C26H21FO7 |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21-,22?,26+/m0/s1 |
Clave InChI |
JOAHVPNLVYCSAN-JQNKMCFMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@H]2C([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)




